REACTION_SMILES
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[CH3:15][O:16][c:17]1[cH:18][c:19]([CH2:20][C:21]([OH:22])=[O:23])[cH:24][cH:25][c:26]1[O:27][CH3:28].[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:11][C:12](=[O:13])[Cl:14])[cH:6][cH:7][c:8]1[O:9][CH3:10].[CH3:33][O:34][c:35]1[cH:36][c:37]([CH2:38][CH2:39][NH2:40])[cH:41][cH:42][c:43]1[O:44][CH3:45].[CH:48]([Cl:49])([Cl:50])[Cl:51].[Cl:52][CH2:53][Cl:54].[Na+:47].[OH-:46].[S:29]([Cl:30])([Cl:31])=[O:32]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:11][C:12](=[O:13])[NH:40][CH2:39][CH2:38][c:37]2[cH:36][c:35]([O:34][CH3:33])[c:43]([O:44][CH3:45])[cH:42][cH:41]2)[cH:6][cH:7][c:8]1[O:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CC(=O)O)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CC(=O)Cl)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CCN)cc1OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O=S(Cl)Cl
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Name
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|
Type
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product
|
Smiles
|
COc1ccc(CCNC(=O)Cc2ccc(OC)c(OC)c2)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |